molecular formula C21H29N3O3 B5088073 (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B5088073
M. Wt: 371.5 g/mol
InChI Key: ZEPYSPKFRSTFEP-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol, also known as MMDL, is a synthetic compound that has been developed for its potential therapeutic applications. MMDL is a bipiperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has been shown to have a high affinity for dopamine receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory pathways. (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol in lab experiments is its well-characterized chemical structure, which allows for precise control over experimental conditions. Additionally, (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has been shown to have a high degree of selectivity for certain neurotransmitter systems, which may make it a useful tool for studying the role of these systems in various physiological processes. However, one limitation of using (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol in lab experiments is its relatively low solubility in aqueous solutions, which may limit its utility in certain experimental settings.

Future Directions

There are several potential future directions for research on (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol. One area of interest is the development of more selective (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol analogs that can target specific neurotransmitter systems with greater precision. Another area of research is the investigation of the potential use of (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol in combination with other therapeutic agents, such as other dopamine agonists or anti-inflammatory agents. Finally, there is also potential for the use of (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol in the development of new diagnostic tools for various neurological disorders.

Synthesis Methods

(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol can be synthesized using a multi-step process that involves the use of various chemical reagents and reactions. The synthesis of (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol typically involves the condensation of 2-methoxy-3-quinolinecarboxaldehyde with piperidine, followed by the reduction of the resulting Schiff base using sodium borohydride. The resulting product is then further modified to produce (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol.

Scientific Research Applications

(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol has been the subject of numerous scientific studies and research investigations due to its potential therapeutic applications. One area of research has focused on the use of (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol as a potential treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. Other research has examined the potential use of (3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-27-21-16(12-15-4-2-3-5-18(15)22-21)13-23-9-8-19(20(26)14-23)24-10-6-17(25)7-11-24/h2-5,12,17,19-20,25-26H,6-11,13-14H2,1H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYSPKFRSTFEP-WOJBJXKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1CN3CCC(C(C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=CC=CC=C2C=C1CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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